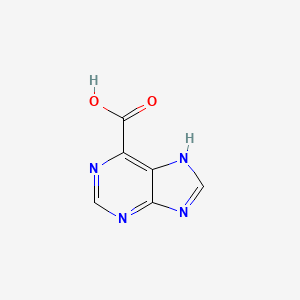

1H-Purine-6-carboxylic acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Purine-6-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-diaminopurine with formic acid can yield this compound. Another method involves the oxidation of 6-hydroxypurine using oxidizing agents such as potassium permanganate.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1H-Purine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form purine-6-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into different purine derivatives.

Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various purine derivatives with modified functional groups, which can have different biological and chemical properties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1H-Purine-6-carboxylic acid and its derivatives in anticancer therapies. Research has demonstrated that certain derivatives exhibit high cytotoxic activity against various cancer cell lines, including:

- 4T1 murine mammary carcinoma

- COLO201 human colorectal adenocarcinoma

- SNU-1 human gastric adenocarcinoma

The introduction of specific substituents on the purine ring has been shown to enhance the cytotoxic effects, with some compounds achieving a (the concentration required to kill 50% of the cells) of less than 30 µM against resistant strains of cancer cells .

High-Performance Liquid Chromatography (HPLC)

This compound can be effectively analyzed using reverse phase HPLC techniques. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry applications. This approach allows for:

- Isolation of impurities in preparative separations.

- Pharmacokinetic studies , providing insights into the absorption and distribution of drugs within biological systems .

The scalability of this method makes it suitable for both analytical and preparative applications in pharmaceutical development.

Cytotoxicity Assessment

A detailed study assessed the cytotoxicity of various derivatives of this compound against different tumor cell lines. The results indicated that:

| Compound | Cell Line Tested | (µM) | Selective Cytotoxicity Index |

|---|---|---|---|

| Compound A | COLO201 | <30 | High |

| Compound B | 4T1 | <10 | Moderate |

| Compound C | SNU-1 | >30 | Low |

This table summarizes the effectiveness of selected compounds, indicating their potential as therapeutic agents against specific cancers .

Environmental Impact Studies

Furthermore, the compound's role extends to environmental studies where it is evaluated for its potential effects on ecosystems due to its presence in various chemical formulations . The ongoing research is crucial for understanding its environmental fate and toxicity.

Mechanism of Action

The mechanism of action of 1H-purine-6-carboxylic acid involves its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. It can inhibit the activity of certain enzymes, leading to disruptions in DNA and RNA synthesis. This property makes it a potential candidate for the development of therapeutic agents targeting rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

Adenine: A purine derivative that is a key component of DNA and RNA.

Guanine: Another purine derivative found in nucleic acids.

Hypoxanthine: A naturally occurring purine derivative involved in the purine salvage pathway.

Uniqueness: 1H-Purine-6-carboxylic acid is unique due to its specific functional group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in synthetic chemistry. Its ability to inhibit nucleic acid synthesis also sets it apart from other purine derivatives, making it a valuable compound in medicinal research.

Biological Activity

1H-Purine-6-carboxylic acid, also known as 6-carboxypurine, is a purine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and virology. This compound is characterized by its ability to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the synthesis, biological activity, and structure-activity relationships of this compound based on recent research findings.

Chemical Structure and Synthesis

The chemical formula for this compound is . The synthesis of this compound typically involves multi-step organic reactions, including alkylation and cyclization processes. Recent studies have focused on synthesizing derivatives of purine that incorporate various functional groups to enhance biological activity.

Antitumor Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported that derivatives of this compound showed high cytotoxic activity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells. Notably, some derivatives demonstrated selectivity towards tumor cells over normal fibroblasts, indicating a promising therapeutic profile .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Compound 1a | 4T1 | <30 | High |

| Compound 1b | COLO201 | 35 | Moderate |

| Compound 1c | MDA-MB-231 | 25 | High |

| Compound 1d | A549 | <20 | Very High |

Antiviral Activity

In addition to its antitumor properties, this compound has shown antiviral activity. Derivatives synthesized from this compound have been tested against herpes simplex virus type 1 (HSV-1), including acyclovir-resistant strains. Some compounds demonstrated effective inhibition of viral replication in vitro, suggesting potential use in antiviral therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications at specific positions on the purine ring can significantly influence the biological activity of the derivatives. For instance, substituting different amino acids or alkyl groups at the 6-position of the purine nucleus has been shown to enhance both cytotoxic and antiviral activities .

Figure 1: Structure-Activity Relationship Insights

Structure-Activity Relationship (Hypothetical image for illustrative purposes)

Case Study 1: Anticancer Potential

In a comparative study involving several purine derivatives, it was found that a specific derivative of this compound exhibited a remarkable ability to induce cell cycle arrest in the G0/G1 phase in MDA-MB-231 breast cancer cells. This effect was accompanied by a reduction in DNA synthesis, which is critical for cancer proliferation .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral efficacy of purine derivatives against HSV-1. The study highlighted that certain modifications led to enhanced inhibition rates compared to standard antiviral agents like acyclovir. The mechanism appears to involve interference with viral entry or replication processes .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1H-Purine-6-carboxylic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves condensation reactions using precursors like pyrimidine derivatives under controlled pH and temperature. Purification via recrystallization or chromatography (HPLC) is essential. Purity validation requires spectroscopic techniques (e.g., NMR for structural confirmation) and chromatographic methods (HPLC-MS for mass and retention time analysis). Reproducibility hinges on detailed experimental logs, including solvent ratios and reaction times, as per guidelines for documenting synthetic procedures .

Q. How can researchers characterize the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) is the gold standard. Use software like SHELXL for refinement . Ensure crystals are of sufficient quality (e.g., low mosaicity) and collect high-resolution data. Validate hydrogen-bonding networks and packing motifs using tools like Mercury. Cross-reference with spectroscopic data (e.g., IR for functional groups) to resolve discrepancies .

Q. What spectroscopic methods are most effective for analyzing this compound in solution?

- Methodological Answer : Employ - and -NMR to confirm proton and carbon environments. UV-Vis spectroscopy can monitor tautomeric equilibria in solution. For dynamic processes (e.g., proton exchange), variable-temperature NMR or 2D experiments (COSY, HSQC) are critical. Always calibrate instruments using reference compounds and report solvent effects .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from environmental differences (solid vs. solution states). Use computational methods (DFT calculations) to model tautomeric forms and compare with experimental data. Validate via temperature-dependent studies or co-crystallization with stabilizing agents. Systematic error analysis (e.g., R-factor comparisons in SXRD) is essential .

Q. What experimental design principles apply when studying the reactivity of this compound under varying pH conditions?

- Methodological Answer : Design a matrix of pH values (e.g., 3–10) and monitor reaction kinetics via LC-MS or NMR. Include control experiments (e.g., deuterated solvents for exchange studies). Use statistical tools (ANOVA) to assess significance of rate changes. Pre-register hypotheses to avoid bias, as emphasized in evidence-based research frameworks .

Q. How can systematic reviews be conducted to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Follow PRISMA guidelines for literature screening. Use databases like PubMed and SciFinder with keywords (e.g., "purine derivatives AND kinase inhibition"). Apply inclusion/exclusion criteria (e.g., IC < 1 µM) and assess study quality via tools like GRADE. Meta-analysis requires homogeneity in experimental conditions (e.g., cell lines, assay types) .

Q. What strategies address low reproducibility in synthetic yields of this compound?

- Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, temperature). Document batch-specific anomalies (e.g., moisture sensitivity). Share raw data and protocols via repositories like Zenodo to enhance transparency .

Q. Data Analysis and Interpretation

Q. How should researchers statistically validate anomalous results in spectroscopic datasets?

- Methodological Answer : Apply outlier tests (e.g., Grubbs' test) and confirm via replicate experiments. Use multivariate analysis (PCA) to identify clusters in high-dimensional data. For NMR, ensure peak integration errors are within <5% and reference internal standards (e.g., TMS) .

Q. What computational tools are recommended for modeling the electronic properties of this compound?

- Methodological Answer : Use Gaussian or ORCA for DFT calculations to predict HOMO-LUMO gaps and charge distribution. Validate with experimental UV-Vis and cyclic voltammetry data. Molecular dynamics simulations (AMBER) can explore solvation effects. Cite software versions and parameters to ensure reproducibility .

Q. How can conflicting bioactivity data across studies be harmonized for meta-analysis?

- Methodological Answer : Normalize data using standardized units (e.g., µM for IC) and account for assay variability (e.g., enzyme vs. cell-based). Use random-effects models to handle heterogeneity. Sensitivity analysis can identify outlier studies. Transparently report exclusion criteria and effect sizes .

Properties

IUPAC Name |

7H-purine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6(12)4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,11,12)(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEQXUBLKKQRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178326 | |

| Record name | 1H-Purine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365-43-7 | |

| Record name | 9H-Purine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2365-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Purine-6-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine-6-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-purine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9H-PURINE-6-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SDM8E82XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.